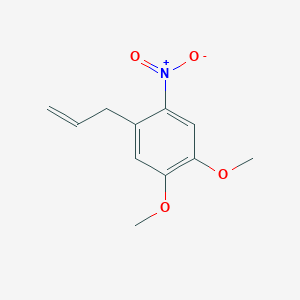

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethoxy-4-nitro-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-5-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h4,6-7H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOMPVFKZJOZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC=C)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene, also known as 5-nitro-methyleugenol, is a nitroaromatic compound with potential applications in organic synthesis and as a precursor for various derivatives in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring with two methoxy groups, a nitro group, and an allyl group, offers multiple sites for further functionalization, making it a valuable building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene, with a focus on a high-yield nitration method. The content is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Synthesis Overview: Electrophilic Aromatic Substitution

The most direct and efficient method for the synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene is through the electrophilic aromatic substitution (EAS) of the readily available starting material, 4-allyl-1,2-dimethoxybenzene (commonly known as methyl eugenol). In this reaction, the aromatic ring of methyl eugenol acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the benzene ring: the two methoxy (-OCH₃) groups and the allyl (-CH₂CH=CH₂) group.

-

Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

-

Allyl Group (-CH₂CH=CH₂): This is a weakly activating, ortho-, para-directing group through hyperconjugation and weak inductive effects.

The combined activating and directing influence of these groups makes the positions ortho and para to them more susceptible to electrophilic attack. In the case of 4-allyl-1,2-dimethoxybenzene, the position C5 is para to the C2-methoxy group and ortho to the C1-methoxy group, making it the most electronically enriched and sterically accessible site for nitration. This results in the highly regioselective formation of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene.

Experimental Protocol: Nitration of 4-Allyl-1,2-dimethoxybenzene

This protocol is based on a reported high-yield synthesis and is designed to provide a clear, step-by-step guide for the laboratory preparation of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration |

| 4-Allyl-1,2-dimethoxybenzene (Methyl Eugenol) | C₁₁H₁₄O₂ | 178.23 | >98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 65% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | >99.7% |

| Ethanol | C₂H₅OH | 46.07 | 95% or absolute |

| Deionized Water | H₂O | 18.02 | - |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | - |

| Diethyl Ether or Ethyl Acetate | (C₂H₅)₂O / CH₃COOC₂H₅ | 74.12 / 88.11 | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated aqueous |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated aqueous |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture:

-

In a clean, dry beaker, carefully add 0.5 mL of concentrated sulfuric acid.

-

Place the beaker in an ice bath to cool.

-

Slowly, and with constant stirring, add 0.5 mL of 65% nitric acid to the sulfuric acid. Caution: This is a highly exothermic process and should be performed slowly and with care in a fume hood. Keep the mixture in the ice bath.

-

-

Reaction Setup:

-

In a 25 mL beaker equipped with a magnetic stirrer, dissolve 1 g of 4-allyl-1,2-dimethoxybenzene in 4 mL of glacial acetic acid.

-

Place this beaker in an ice bath and begin stirring.

-

-

Nitration Reaction:

-

Using a Pasteur pipette, add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl eugenol in acetic acid over a period of 10-15 minutes.

-

Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 45 minutes. A yellow solid is expected to form during this time.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 30 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 5 mL portions of cold ethanol.

-

If no solid precipitates, transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected product is a "green-olive-yellow" crystalline solid.[1]

-

Visualization of the Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene.

Characterization of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Green-olive-yellow crystalline solid[1] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.83 (s, 1H, Ar-H)

-

δ 6.85 (s, 1H, Ar-H)

-

δ 5.98 (m, 1H, -CH=CH₂)

-

δ 5.14 (m, 2H, -CH=CH₂)

-

δ 3.91 (s, 3H, -OCH₃)

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 3.76 (d, J = 6.4 Hz, 2H, Ar-CH₂-)[1]

-

-

¹³C NMR (Predicted):

-

Aromatic carbons: Signals expected in the range of 110-160 ppm. The carbons attached to the methoxy groups will be downfield, and the carbon attached to the nitro group will be further downfield.

-

Allyl group carbons: Signals for the -CH₂- group around 35-40 ppm, and the vinyl carbons (-CH=CH₂) in the range of 115-140 ppm.

-

Methoxy carbons: Signals around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and vinyl): ~1600-1650 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O stretching (ether): ~1000-1300 cm⁻¹

-

-

Mass Spectrometry (GC-MS):

Safety and Handling

-

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention. The preparation of the nitrating mixture is highly exothermic and should be done slowly and with cooling.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic waste should be neutralized before disposal.

Conclusion

The synthesis of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene via the nitration of 4-allyl-1,2-dimethoxybenzene is a reliable and high-yielding procedure. The regioselectivity of the reaction is well-controlled by the directing effects of the substituents on the aromatic ring. This technical guide provides a detailed protocol and the necessary scientific context for the successful synthesis and characterization of this valuable chemical intermediate. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

-

Sudarma, I. M., Shofiati, A., & Darmayanti, M. G. (2019). Nitration of Methyl Eugenol Derived from Clove Oil. Asian Journal of Chemistry, 31(11), 2561-2564. Available at: [Link]

Sources

Nitration of Eugenol Methyl Ether: Mechanistic Pathways, Regioselectivity, and Synthetic Protocols

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Eugenol methyl ether (methyleugenol; 4-allyl-1,2-dimethoxybenzene) is a highly versatile phenylpropanoid building block utilized extensively in the synthesis of biologically active fine chemicals. The introduction of a nitro group into its aromatic ring is a critical functionalization step, paving the way for the synthesis of amino-methyleugenol derivatives that exhibit potent antimalarial, antimicrobial, and antileishmanial properties.

Unlike the nitration of its precursor, eugenol—which predominantly yields the 6-nitro isomer due to the strong directing effect of the free phenolic hydroxyl group—the nitration of methyleugenol requires a nuanced understanding of synergistic electronic effects and steric hindrance. This whitepaper provides a comprehensive, self-validating guide to the controlled nitration of methyleugenol, detailing the causality behind experimental choices, step-by-step protocols, and the analytical frameworks required to verify regioselectivity.

Mechanistic Rationale & Regioselectivity

To design an efficient nitration protocol, one must first analyze the directing effects of methyleugenol's three substituents: two methoxy groups at positions C1 and C2, and an allyl group at position C4. Electrophilic aromatic substitution (EAS) is governed by the competition between these activating groups [1].

-

C1 Methoxy Group: Strongly activating, directs ortho to C6.

-

C2 Methoxy Group: Strongly activating, directs para to C5 and ortho to C3.

-

C4 Allyl Group: Weakly activating, directs ortho to C3 and C5.

The Causality of Regioselection: Position C3 is synergistically activated but is sterically occluded by the dense electron clouds of the adjacent C2 methoxy and C4 allyl groups. Position C6 is activated solely by the C1 methoxy group, making it a thermodynamically less favorable target for the nitronium ion ( NO2+ ). Position C5, however, represents the path of least resistance: it benefits from the synergistic activation of both the C2 methoxy (para-directing) and the C4 allyl (ortho-directing) groups while remaining sterically accessible. Consequently, direct nitration under mild conditions predominantly yields 5-nitro-methyl eugenol [1].

Conversely, if the 6-nitro isomer is desired, direct nitration of methyleugenol is inefficient. Instead, researchers must employ an indirect route: regioselective nitration of eugenol with inorganic reagents (which yields 6-nitroeugenol) followed by Williamson etherification [2][3].

Figure 1: Regioselective pathways in the electrophilic nitration of methyl eugenol.

Experimental Workflows

The following protocols detail the synthesis of both the 5-nitro and 6-nitro regiomers, providing a complete toolkit for drug development professionals.

Protocol A: Direct Synthesis of 5-Nitro-Methyl Eugenol

This protocol utilizes a standard nitrating mixture under strictly controlled thermal conditions to prevent the oxidative cleavage of the sensitive allyl double bond [1].

Reagents:

-

Methyleugenol (1.0 eq)

-

Nitric Acid ( HNO3 , 65%)

-

Sulfuric Acid ( H2SO4 , 98%)

-

Dichloromethane (DCM) or Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 eq of methyleugenol in the chosen solvent and cool the flask to 0°C using an ice-water bath.

-

Nitrating Mixture Preparation: In a separate vessel, carefully mix equal volumes of concentrated HNO3 and H2SO4 . Maintain this mixture at 0°C.

-

Electrophilic Addition: Add the nitrating mixture dropwise to the methyleugenol solution over 30 minutes. Critical Causality: The temperature must not exceed 5°C during addition; elevated temperatures will lead to the oxidation of the allyl group to an aldehyde or carboxylic acid, drastically reducing yield.

-

Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours to ensure complete conversion.

-

Quenching: Pour the dark reaction mixture over crushed ice to quench the strong acids and precipitate the crude organic product.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3 until pH neutral, dry over anhydrous MgSO4 , and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield 5-nitro-methyl eugenol as a yellowish oil.

Figure 2: Step-by-step workflow for the direct nitration of methyl eugenol.

Protocol B: Indirect Synthesis of 6-Nitro-Methyl Eugenol

When the 6-nitro isomer is required (e.g., for the synthesis of Melosatin A derivatives), direct nitration of methyleugenol fails. Instead, the free phenol of eugenol is leveraged to direct nitration to the C6 position, followed by methylation[3].

Step-by-Step Methodology:

-

Regioselective Nitration: React eugenol with NH4NO2 and KHSO4 in Acetonitrile (MeCN) at 80°C for 24 hours. Filter through a short silica pad to yield 6-nitroeugenol.

-

Williamson Etherification: Dissolve the 6-nitroeugenol in absolute ethanol. Add Potassium Carbonate ( K2CO3 , 2.0 eq) and Methyl Iodide ( MeI , 1.5 eq). Reflux for 24 hours.

-

Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via chromatography to yield 6-nitro-methyl eugenol (98% yield for the methylation step).

Quantitative Data & Yield Comparison

The choice of nitrating agent and substrate drastically alters the reaction efficiency and regiochemical outcome. The table below summarizes the quantitative data across different validated methodologies.

| Method | Substrate | Reagents & Conditions | Target Regiomer | Yield (%) | Reference |

| Direct Nitration (Mild) | Methyleugenol | HNO3 / H2SO4 (0°C to RT) | 5-nitro-methyl eugenol | 84.37% | 1 |

| Direct Nitration (Harsh) | Methyleugenol | HNO3 / H2SO4 (Reflux) | 5-nitro-methyl eugenol | 5.97% | 1 |

| Indirect (Two-Step) | Eugenol | 1. NH4NO3 / KHSO4 2. MeI / K2CO3 | 6-nitro-methyl eugenol | 94.08% (Over 2 steps) | 2 |

Note: The harsh direct nitration method results in a massive yield drop due to the oxidative degradation of the allyl side chain.

Self-Validating System: Analytical Characterization

A robust protocol must be self-validating. To confirm that Protocol A successfully yielded the 5-nitro regiomer rather than the 6-nitro regiomer, researchers must rely on specific spectroscopic markers [1][2].

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The successful addition of a single nitro group is confirmed by a molecular ion peak ( M+ ) at m/z 223 (Calculated for C11H13NO4 ).

-

Diagnostic fragmentation includes a peak at m/z 163 (corresponding to the loss of the nitro group and a methyl radical) and m/z 147.

-

-

Proton Nuclear Magnetic Resonance ( 1H NMR):

-

Causality of NMR Signals: In 5-nitro-methyl eugenol, the two remaining aromatic protons (at C3 and C6) are situated para to one another. Because they do not share an adjacent carbon, they will not exhibit standard ortho-coupling.

-

Validation Marker: The 1H NMR spectrum will display two distinct singlets in the aromatic region (e.g., δ 6.85 ppm). If the product were the 6-nitro isomer, the aromatic protons (at C3 and C5) would be meta to each other, resulting in two doublets with a small coupling constant ( J≈2.0 Hz). The presence of two singlets definitively validates the 5-nitro regiochemistry.

-

References

-

Title: Nitration of Methyl Eugenol Derived from Clove Oil Source: Asian Journal of Chemistry (2019) URL: [Link]

-

Title: Regioselectivity in the Nitration of Eugenol Is Independent of Inorganic Reagents: An Experimental and Theoretical Investigation with Synthetic and Mechanistic Implications Source: The Journal of Organic Chemistry (2023) URL: [Link]

-

Title: Step-Economic Total Synthesis of Melosatin A from Eugenol Source: ACS Omega (2023) URL: [Link]

Sources

Physical and chemical properties of 1,2-Dimethoxy-4-nitro-5-allylbenzene

Introduction

1,2-Dimethoxy-4-nitro-5-allylbenzene, also known as 5-nitro-methyl eugenol, is a nitrated derivative of methyl eugenol, a naturally occurring phenylpropene found in various essential oils. The introduction of a nitro group onto the aromatic ring of methyl eugenol significantly alters its electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dimethoxy-4-nitro-5-allylbenzene, its synthesis, and its potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

The presence of the nitro group, a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for the introduction of nitrogen-containing functionalities and the construction of more complex molecular architectures. This makes 1,2-dimethoxy-4-nitro-5-allylbenzene a key building block for the synthesis of a variety of target molecules, including potential pharmaceutical agents.[1][2]

Physicochemical Properties

The physical and chemical properties of 1,2-Dimethoxy-4-nitro-5-allylbenzene are summarized in the table below. It is important to note that while extensive data is available for the starting material, methyl eugenol, comprehensive experimental data for the nitrated product is less reported in the literature.

| Property | Value | Reference |

| IUPAC Name | 1,2-Dimethoxy-4-nitro-5-allylbenzene | |

| Synonyms | 5-Nitro-methyl eugenol | [1][2] |

| CAS Number | Not available | |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Reddish oil | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

For the key starting material, 4-Allyl-1,2-dimethoxybenzene (Methyl Eugenol):

| Property | Value | Reference |

| CAS Number | 93-15-2 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -4 °C | [1][5] |

| Boiling Point | 254-255 °C | [3][6] |

| Density | 1.036 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.534 | [3][6] |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1][4] |

Synthesis of 1,2-Dimethoxy-4-nitro-5-allylbenzene

The primary route for the synthesis of 1,2-dimethoxy-4-nitro-5-allylbenzene is the electrophilic nitration of 4-allyl-1,2-dimethoxybenzene (methyl eugenol). The two methoxy groups are ortho-, para-directing and activating, while the allyl group is a weakly activating ortho-, para-director. The nitration occurs at position 5, which is para to the methoxy group at position 2 and ortho to the methoxy group at position 1. This regioselectivity is governed by the strong directing effect of the methoxy groups.[1][2]

Experimental Protocol: Nitration of Methyl Eugenol

This protocol is adapted from a study by Sudarma et al., which found that using a mixture of nitric acid and sulfuric acid provides the highest yield.[1][2]

Materials:

-

4-Allyl-1,2-dimethoxybenzene (methyl eugenol)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a pre-determined amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, while maintaining the temperature below 10 °C.

-

Nitration Reaction: Dissolve 4-allyl-1,2-dimethoxybenzene in dichloromethane in a separate flask and cool it in an ice bath. Slowly add the prepared nitrating mixture dropwise to the solution of methyl eugenol with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is obtained as a reddish oil.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,2-dimethoxy-4-nitro-5-allylbenzene.

Caption: Experimental workflow for the synthesis of 1,2-Dimethoxy-4-nitro-5-allylbenzene.

Spectral Data

The characterization of 1,2-dimethoxy-4-nitro-5-allylbenzene can be performed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A study reported the following characteristic peaks for 5-nitro-methyl eugenol: signals for the two aromatic protons, a multiplet for the vinyl proton of the allyl group, a multiplet for the terminal vinyl protons, and singlets for the two methoxy groups, along with a doublet for the allylic methylene protons.[1]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis of the synthesized product showed a molecular ion peak (M⁺) at m/z 223, corresponding to the molecular formula C₁₁H₁₃NO₄.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed ¹³C NMR data for this specific compound is not widely reported. However, the spectrum would be expected to show eleven distinct signals corresponding to the eleven carbon atoms in the molecule, with the carbon atom attached to the nitro group being significantly downfield.

Chemical Reactivity

The chemical reactivity of 1,2-dimethoxy-4-nitro-5-allylbenzene is primarily dictated by the nitro and allyl functional groups.

Reduction of the Nitro Group

A key reaction of 1,2-dimethoxy-4-nitro-5-allylbenzene is the reduction of the nitro group to an amine, which would yield 5-amino-4-allyl-1,2-dimethoxybenzene (5-amino-methyl eugenol). This transformation is of significant interest as it provides a route to anilines, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Common reagents for the reduction of aromatic nitro compounds include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. This is often a clean and efficient method.

-

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reducing Agents: Such as sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.

Caption: General reaction scheme for the reduction of the nitro group.

Reactions of the Allyl Group

The allyl group can undergo a variety of reactions, including:

-

Isomerization: The double bond can be isomerized to be in conjugation with the aromatic ring to form an isoeugenol derivative.

-

Oxidation: The double bond can be cleaved oxidatively to form an aldehyde or a carboxylic acid.

-

Addition Reactions: The double bond can undergo addition reactions with various reagents such as halogens or hydrogen halides.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.

The starting material, methyl eugenol , is classified as harmful if swallowed and is suspected of causing genetic defects and cancer.[1][7][8] It is essential to handle this precursor with extreme caution and follow all institutional safety protocols.

Conclusion

1,2-Dimethoxy-4-nitro-5-allylbenzene is a synthetically useful compound derived from the readily available natural product, methyl eugenol. Its synthesis via electrophilic nitration is a straightforward process, and the resulting product offers multiple avenues for further chemical modification, most notably through the reduction of the nitro group. This makes it a valuable intermediate for researchers and scientists in the field of organic synthesis and drug development. Further investigation into the full range of its physical properties and chemical reactivity is warranted to fully exploit its potential as a versatile building block.

References

-

Sudarma, I. M., Shofiati, A., & Darmayanti, M. G. (2019). Nitration of Methyl Eugenol Derived from Clove Oil. Asian Journal of Chemistry, 31(12), 2821-2824. Available at: [Link]

-

PubChem. (n.d.). Methyl eugenol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

-

Darmayanti, M. G., Sudarma, I. M., & Shofiati, A. (2019). Nitration of Methyl Eugenol Derived from Clove Oil. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127, Methyleugenol. Retrieved March 11, 2026 from [Link].

-

BMRB. (n.d.). 4-Allyl-1,2-dimethoxybenzene. Retrieved March 10, 2026, from [Link]

-

Chegg. (2023). Solved synthesis of 1,2-Dimethoxy-4-nitrobenzene. Retrieved March 10, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

-

Loba Chemie. (2013). METHYL EUGENOL FOR SYNTHESIS MSDS. Retrieved March 10, 2026, from [Link]

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved March 10, 2026, from [Link]

-

NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. National Institute of Standards and Technology. Retrieved March 10, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl eugenol. Retrieved March 10, 2026, from [Link]

-

JECFA. (1992). EUGENYL METHYL ETHER. Retrieved March 10, 2026, from [Link]

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved March 10, 2026, from [Link]

-

SLS. (n.d.). 4-Allyl-1,2-dimethoxybenzene, 99%. Retrieved March 10, 2026, from [Link]

-

Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved March 10, 2026, from [Link]

-

Alkali Scientific. (n.d.). 4-Allyl-1,2-dimethoxybenzene, 1 X 5 g (284424-5G). Retrieved March 10, 2026, from [Link]

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. asianpubs.org [asianpubs.org]

- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl eugenol CAS#: 93-15-2 [m.chemicalbook.com]

- 6. Methyleugenol (CAS 93-15-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Methyleugenol | C11H14O2 | CID 7127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Engineering the Pharmacophore: Synthesis and Biological Evaluation of Nitrated Eugenol Derivatives

Executive Rationale

Eugenol (4-allyl-2-methoxyphenol), the primary bioactive constituent of Syzygium aromaticum (clove) essential oil, is a versatile phenylpropanoid renowned for its broad-spectrum antimicrobial, antioxidant, and anticancer properties. However, its native pharmacological efficacy is often limited by moderate target affinity and rapid metabolic clearance. To engineer a more potent pharmacophore, researchers have turned to structural functionalization—specifically, the electrophilic nitration of the aromatic ring.

The introduction of a strongly electron-withdrawing and polar nitro (-NO₂) group fundamentally alters the molecule's lipophilicity, electronic distribution, and hydrogen-bonding capacity. This in-depth technical guide explores the regioselective synthesis of nitrated eugenol derivatives, elucidates the mechanistic pathways driving their enhanced biological activities, and provides validated, step-by-step experimental workflows for their development.

Regioselective Synthesis: Overcoming Steric and Electronic Hurdles

The nitration of eugenol presents a classic challenge in electrophilic aromatic substitution. The aromatic ring possesses three substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), and an allyl group. The regioselectivity is governed by a delicate balance of steric hindrance and electronic effects.

While the methoxy and allyl groups exert their own directing influences, the phenolic hydroxyl group is a highly activating, strongly ortho/para-directing moiety. Because the para-position is occupied by the allyl group, nitration is directed to the available ortho-positions. Recent nuclear magnetic resonance (NMR) and theoretical investigations confirm that straightforward nitration—regardless of the inorganic reagent used—consistently overcomes steric barriers to yield 6-nitroeugenol (4-allyl-2-methoxy-6-nitrophenol) as the major product[1].

To prevent the oxidative degradation of the phenol ring commonly seen with harsh HNO₃/H₂SO₄ mixtures, modern protocols utilize mild, heterogeneous catalytic systems such as NH₄NO₃ or NaNO₃ combined with KHSO₄ on wet silica[2][3]. The silica acts as a solid support, maximizing the interfacial surface area and providing a localized acidic environment that drives the reaction to completion without exothermic runaway.

Workflow of regioselective eugenol nitration and subsequent reduction.

Mechanistic Pathways of Biological Activity

Antifungal Efficacy via Membrane Disruption

The agricultural and pharmaceutical industries face a growing crisis of multi-resistant fungal strains, such as Botrytis cinerea. Unmodified eugenol exhibits moderate antifungal activity, but the introduction of a nitro group decreases the IC₅₀ value by a factor of 2.5 to 4.5[4].

Causality: The antifungal mechanism is heavily dependent on the molecule's ability to partition into the fungal cell membrane. The nitro group increases the overall polarity while maintaining sufficient lipophilicity, optimizing the molecule's orientation within the lipid bilayer. This targeted adsorption disrupts membrane integrity, leading to leakage of intracellular contents and subsequent mycelial growth arrest[5].

Mechanistic pathway of nitro-eugenol induced fungal membrane disruption.

Antioxidant Capacity via Hydrogen Atom Transfer (HAT)

Eugenol is a known antioxidant, primarily neutralizing reactive oxygen species (ROS) via the Hydrogen Atom Transfer (HAT) mechanism. Density Functional Theory (DFT) studies reveal that nitration fundamentally alters the thermodynamics of this process[6].

Causality: The nitro group forms a strong intramolecular hydrogen bond (O-H...O-N) with the adjacent phenolic hydroxyl group. While this slightly increases the bond dissociation enthalpy required to initiate HAT, the powerful electron-withdrawing nature of the nitro group highly stabilizes the resulting phenoxyl radical intermediate. This stabilization prevents the radical from propagating further oxidative damage, eventually leading to the formation of a stable quinone methide[6].

Hydrogen Atom Transfer (HAT) mechanism for nitro-eugenol antioxidant activity.

Cytotoxicity and Anticancer Potential

Derivatives of eugenol have shown promise against human gastric adenocarcinoma (AGS), lung adenocarcinoma (A549), and colon cancer (HT29) cell lines. Structure-activity relationship (SAR) studies indicate that the presence of a free hydroxyl group on the benzene ring is critical for inducing apoptosis[7]. When coupled with the nitro group, the resulting 6-nitroeugenol variants exhibit significantly enhanced cytotoxic effects compared to their non-nitrated or esterified counterparts, likely due to increased generation of localized intracellular oxidative stress that triggers apoptotic cascades[7].

Quantitative Activity Profiles

The following table synthesizes the empirical data comparing native eugenol to its nitrated derivatives across various biological assays:

| Compound | Biological Target / Assay | Activity Metric | Key Observation |

| Eugenol | Botrytis cinerea (Mycelial Growth) | IC₅₀ > 100 ppm | Baseline antifungal activity; limited membrane permeation. |

| 6-Nitroeugenol | Botrytis cinerea (Mycelial Growth) | IC₅₀ 31 – 95 ppm | 2.5 to 4.5-fold increase in efficacy due to optimized lipophilicity[4]. |

| Eugenol | DPPH Radical Scavenging | IC₅₀ ~18.07 µg/mL | Strong baseline antioxidant activity via HAT. |

| Nitro-eugenol | DPPH / HO• Radical Scavenging | Enhanced Radical Stability | Intramolecular O-H...O-N bonding stabilizes the phenoxyl radical[6]. |

| Eugenol | Human Cancer Cells (AGS, A549) | Moderate Cytotoxicity | Baseline pro-apoptotic activity. |

| Nitro-eugenol | Human Cancer Cells (AGS, A549) | High Cytotoxicity | Free hydroxyl + nitro group synergistically enhances apoptosis[7]. |

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints to verify the success of the procedure before proceeding to subsequent steps.

Protocol 1: Regioselective Synthesis of 6-Nitroeugenol

Objective: Synthesize 6-nitroeugenol utilizing a mild, heterogeneous catalytic system to prevent over-oxidation[2][3].

-

Preparation: Dissolve 1.0 g (6.10 mmol) of isolated eugenol in 25 mL of analytical-grade dichloromethane (CH₂Cl₂).

-

Catalytic Assembly: To the solution, add a mixture containing 4.5 g (33 mmol) of potassium hydrogen sulfate (KHSO₄), 3.0 g (35.3 mmol) of sodium nitrate (NaNO₃) or ammonium nitrate (NH₄NO₃), and 3.5 g of wet silica (50% w/w H₂O).

-

Causality: The wet silica provides a high-surface-area solid support that localizes the acidic environment, facilitating a controlled electrophilic aromatic substitution without the destructive heat generation of liquid acids.

-

-

Reaction: Stir the mixture constantly at room temperature (20–25°C) for 4 to 5.5 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:n-hexane (1:3). The reaction is deemed complete when the distinct eugenol starting-material spot completely disappears.

-

-

Purification: Filter the reacted mixture through a clean silica pad to remove inorganic salts. Wash the retained solid thoroughly with CH₂Cl₂.

-

Isolation: Evaporate the solvent under a vacuum to yield a reddish oil (approx. 70-80% yield).

-

Self-Validation Checkpoint: Analyze the product via GC-MS. The synthesis is successful if the mass spectrum displays a dominant molecular ion peak at m/z 209, corresponding to the C₁₀H₁₁NO₄ formula of 6-nitroeugenol[2].

-

Protocol 2: DPPH Radical Scavenging Assay

Objective: Quantify the HAT-based antioxidant capacity of the synthesized derivatives.

-

Reagent Preparation: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in analytical-grade methanol.

-

Sample Dilution: Prepare serial dilutions of the nitro-eugenol derivative (e.g., 5, 10, 20, 40, 80 µg/mL) in methanol.

-

Incubation: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution in a dark amber vial. Incubate in the dark at room temperature for 30 minutes.

-

Causality: DPPH is highly light-sensitive. The 30-minute window allows the HAT kinetics to reach equilibrium.

-

Self-Validation Checkpoint: Run a negative control (1.0 mL methanol + 1.0 mL DPPH) and a positive control (Trolox or Ascorbic acid). The negative control must maintain a stable absorbance of ~0.8–1.0 at 517 nm to ensure the DPPH radical has not degraded spontaneously.

-

-

Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of scavenging: [(A_control - A_sample) / A_control] × 100, and determine the IC₅₀ via linear regression.

Protocol 3: In Vitro Antifungal Assay (Botrytis cinerea)

Objective: Evaluate the membrane-disrupting efficacy of nitro-eugenol via mycelial growth inhibition[4].

-

Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45°C in a water bath.

-

Dosing: Dissolve the nitro-eugenol derivative in a minimal volume of Dimethyl Sulfoxide (DMSO). Incorporate this solution into the molten PDA to achieve final concentrations ranging from 10 to 100 ppm. Pour into sterile Petri dishes.

-

Self-Validation Checkpoint: The final DMSO concentration in the agar must be < 1% (v/v). Pour a control plate containing only PDA and 1% DMSO to definitively prove that any observed fungal inhibition is due to the nitro-eugenol, not solvent toxicity.

-

-

Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old B. cinerea culture) face-down in the exact center of each plate.

-

Incubation & Measurement: Incubate the plates at 22°C in the dark for 72–96 hours. Measure the radial growth diameter (in mm) and calculate the IC₅₀ based on the percentage of growth inhibition relative to the DMSO control plate.

References

-

Chemical Transformation of Eugenol Isolated from Clove Oil Semantic Scholar URL:[Link]

-

Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea PMC - National Institutes of Health URL:[Link]

-

An Efficient Method on Nitration of Eugenol Using NH4NO3 and KHSO4 Asian Journal of Chemistry URL:[Link]

-

Regioselectivity in the Nitration of Eugenol Is Independent of Inorganic Reagents: An Experimental and Theoretical Investigation The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity PMC - National Institutes of Health URL:[Link]

-

Antioxidant activity of eugenol and its acetyl and nitroderivatives: the role of quinone intermediates—a DFT approach of DPPH test ResearchGate URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Nitro-Methyl Eugenol: An In-depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 5-Nitro-Methyl Eugenol in Organic Solvents.

This technical guide provides a robust framework for understanding and determining the solubility of 5-nitro-methyl eugenol, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes researchers with the foundational knowledge, detailed experimental protocols, and theoretical prediction models necessary to establish its solubility profile in a range of organic solvents. This guide is designed to be an essential resource for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

Introduction to 5-Nitro-Methyl Eugenol and its Significance

5-Nitro-methyl eugenol is a derivative of methyl eugenol, a naturally occurring compound found in various essential oils[1]. The introduction of a nitro group to the aromatic ring significantly alters the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. This modification makes 5-nitro-methyl eugenol a valuable precursor in the synthesis of other fine chemicals, such as 5-amino-methyl eugenol, and potentially enhances its biological properties for applications in drug discovery and materials science[2][3][4].

The solubility of 5-nitro-methyl eugenol in organic solvents is a critical physicochemical parameter that governs its utility in various applications. Accurate solubility data is indispensable for:

-

Reaction Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction rates.

-

Purification and Crystallization: Designing efficient processes for isolation and purification.

-

Formulation Development: Creating stable and effective formulations for downstream applications.

-

Analytical Method Development: Establishing reliable methods for quantification and quality control.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable insights into the expected solubility of 5-nitro-methyl eugenol. The principle of "like dissolves like" serves as a fundamental guideline. Given the structure of 5-nitro-methyl eugenol, which contains a relatively nonpolar allyl and dimethoxy-substituted benzene ring and a polar nitro group, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dispersion forces.

General nitroaromatic compounds tend to be readily soluble in most organic solvents[5]. The parent compound, methyl eugenol, is also known to be soluble in most organic solvents[6]. Therefore, it is anticipated that 5-nitro-methyl eugenol will exhibit good solubility in a range of common organic solvents.

Several computational models can be employed for more quantitative predictions:

-

Quantitative Structure-Property Relationship (QSPR): These models correlate molecular descriptors with experimental solubility data to predict the solubility of new compounds. A QSPR model could be developed using a dataset of structurally similar nitroaromatic compounds with known solubilities[2][7][8][9][10].

-

Hansen Solubility Parameters (HSP): This method characterizes both the solute and the solvent by three parameters: dispersion (δd), polar (δp), and hydrogen bonding (δh). A substance is likely to dissolve in a solvent with similar HSP values[1][4][11][12][13].

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure[3][14][15][16][17].

The following diagram illustrates the logical workflow for predicting the solubility of 5-nitro-methyl eugenol.

Caption: Logical workflow for theoretical solubility prediction.

Predicted Solubility Profile of 5-Nitro-Methyl Eugenol

Based on general chemical principles and the behavior of structurally similar compounds, a qualitative solubility profile for 5-nitro-methyl eugenol can be anticipated. This provides a starting point for solvent selection in experimental studies.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar nitro group and interact favorably with the aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the nitro group's oxygen atoms, while the alkyl portion interacts with the nonpolar parts of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the aromatic ring and allyl group have nonpolar character, the highly polar nitro group will limit solubility in strongly nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are versatile and can effectively solvate a wide range of organic compounds with moderate polarity. |

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent[11][18].

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the equilibrium solubility of 5-nitro-methyl eugenol in a given organic solvent at a specific temperature.

Materials and Equipment:

-

5-Nitro-methyl eugenol (solid)

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or gravimetric analysis setup)

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid 5-nitro-methyl eugenol to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 40 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of 5-nitro-methyl eugenol in the filtered saturated solution using a suitable analytical method.

-

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Analytical Techniques for Quantification

The choice of analytical technique for determining the concentration of the dissolved solute is crucial for accuracy.

4.2.1. UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-visible range. The nitro group in 5-nitro-methyl eugenol makes it a good candidate for this technique.

-

Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Procedure:

-

Determine λmax: Scan a dilute solution of 5-nitro-methyl eugenol in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

4.2.2. Gravimetric Analysis

This is a simpler, direct method that does not require a calibration curve.

-

Principle: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume of the filtered saturated solution to the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

Calculate Solubility: The difference in weight gives the mass of 5-nitro-methyl eugenol that was dissolved in the known volume of the solvent.

-

Conclusion

While direct experimental data on the solubility of 5-nitro-methyl eugenol is currently limited, this guide provides a comprehensive pathway for researchers to both predict and experimentally determine this crucial parameter. By leveraging theoretical models, researchers can make informed decisions on solvent selection, and by following the detailed experimental protocols, they can generate high-quality, reliable solubility data. This information is paramount for the successful application of 5-nitro-methyl eugenol in synthesis, purification, and formulation, ultimately accelerating research and development in the chemical and pharmaceutical sciences.

References

- Sudarma, I. M., Shofiati, A., & Darmayanti, M. G. (2019).

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scm.com [scm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COSMO-RS - Wikipedia [en.wikipedia.org]

- 16. approcess.com [approcess.com]

- 17. zenodo.org [zenodo.org]

- 18. d-nb.info [d-nb.info]

The Pharmacokinetic and Physicochemical Profile of C11H13NO4 (N-Acetyl-L-Tyrosine): A Technical Guide for Drug Development and Clinical Nutrition

Executive Summary

The molecular formula C11H13NO4 corresponds to N-Acetyl-L-Tyrosine (NALT) , an acetylated derivative of the conditionally essential amino acid L-Tyrosine[1]. In clinical pharmacology and nutritional science, NALT was engineered to solve a fundamental physicochemical limitation of its parent compound: poor aqueous solubility. While L-Tyrosine is a critical precursor for catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), its crystalline structure makes it nearly insoluble in neutral aqueous solutions[2][3].

As a Senior Application Scientist, I present this whitepaper to dissect the structural rationale, pharmacokinetic behavior, and clinical applications of C11H13NO4. We will explore the "deacetylation bottleneck" that governs its bioavailability and provide field-proven, self-validating experimental protocols for its quantification and metabolic analysis.

Structural Rationale and Physicochemical Profiling

To understand why C11H13NO4 was developed, we must examine the causality behind L-Tyrosine's physical limitations. L-Tyrosine (C9H11NO3) exists as a zwitterion at physiological pH. Its aromatic phenolic ring, combined with strong intermolecular hydrogen bonding in its crystal lattice, results in an exceptionally low aqueous solubility of approximately 0.45 mg/mL at 25°C[3][4].

In clinical settings—specifically Total Parenteral Nutrition (TPN)—administering adequate amino acid loads requires highly concentrated solutions. L-Tyrosine's insolubility makes it impossible to deliver therapeutic doses intravenously without utilizing extreme, non-physiological pH levels[3][5].

The Chemical Solution: By acetylating the alpha-amino group of L-Tyrosine to create N-Acetyl-L-Tyrosine (C11H13NO4), the zwitterionic nature of the molecule is disrupted. The acetyl group masks the basic amine, preventing the formation of the rigid ionic crystal lattice. This single modification increases aqueous solubility by over 50-fold, achieving ~25 mg/mL in water[6][7].

Quantitative Physicochemical Comparison

The following table summarizes the critical physicochemical differences between the parent amino acid and its acetylated prodrug:

| Property | L-Tyrosine (C9H11NO3) | N-Acetyl-L-Tyrosine (C11H13NO4) |

| Molecular Weight | 181.19 g/mol [3] | 223.22 g/mol [1] |

| Aqueous Solubility (Neutral pH) | ~0.45 mg/mL[3][4] | ~25.0 mg/mL[6][8] |

| LogP (Octanol/Water) | -2.26[4] | 1.32[8] |

| Primary Clinical Delivery Route | Oral, Enteral | Intravenous (Parenteral)[2][9] |

Pharmacokinetics: The Deacetylation Bottleneck

While the acetylation of L-Tyrosine solves the solubility problem, it introduces a complex pharmacokinetic challenge. NALT is a prodrug; it possesses no direct dopaminergic activity itself. To become biologically active and enter the catecholamine synthesis pathway, C11H13NO4 must undergo hydrolytic deacetylation in the liver and kidneys to yield free L-Tyrosine[10].

The Mechanistic Flaw in Intravenous Delivery

Clinical data reveals a significant bottleneck in this metabolic conversion. The enzymes responsible for deacetylation (primarily aminoacylase-1) exhibit slow kinetics for NALT in humans[9]. When administered intravenously during parenteral nutrition, the rate of renal clearance far exceeds the rate of hepatic deacetylation. Consequently, up to 50% or more of the administered NALT is excreted unchanged in the urine, drastically reducing its systemic bioavailability as a tyrosine source[2][9].

Figure 1: Metabolic fate of N-Acetyl-L-Tyrosine, highlighting the deacetylation bottleneck.

Oral Supplementation and Nootropic Claims

In the dietary supplement industry, NALT is frequently marketed as a highly bioavailable "nootropic" for cognitive enhancement under stress[11][12]. However, empirical evidence contradicts this. Because oral L-Tyrosine is readily absorbed via active transport mechanisms in the gut, the enhanced solubility of NALT does not translate to superior plasma tyrosine elevation. In fact, studies demonstrate that equimolar oral doses of standard L-Tyrosine yield significantly higher peak plasma tyrosine levels than NALT[2][12].

Experimental Methodologies

To rigorously evaluate the pharmacokinetics of C11H13NO4, researchers must employ self-validating analytical systems. Below are two foundational protocols designed to ensure high-fidelity data generation.

Protocol 1: In Vitro Hepatic Deacetylation Assay

This protocol measures the intrinsic clearance and conversion rate of NALT to L-Tyrosine using human liver S9 fractions. We utilize S9 fractions rather than isolated microsomes because aminoacylase-1, the primary hydrolytic enzyme, is localized in the hepatic cytosol.

Step-by-Step Methodology:

-

Preparation: Thaw human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

-

Reaction Mixture: In a microcentrifuge tube, combine S9 fraction (final protein concentration 1 mg/mL) and the phosphate buffer. (Note: Because deacetylation is a hydrolytic process, NADPH regenerating systems are not strictly required, unlike CYP450 oxidative assays).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NALT to a final concentration of 50 µM.

-

Sampling: At time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

-

Termination: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM 3-nitrotyrosine (Internal Standard). Causality: Acetonitrile rapidly disrupts the hydration shells of the enzymes, precipitating the protein and halting all metabolic activity instantly.

-

Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for HPLC-UV analysis.

Protocol 2: HPLC-UV Quantification of NALT and L-Tyrosine

To accurately quantify the parent drug and metabolite, we utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Step-by-Step Methodology:

-

Column Selection: Utilize a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively retains and separates the slightly hydrophobic NALT from the more polar L-Tyrosine.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of 95% aqueous buffer (0.1% trifluoroacetic acid in water) and 5% acetonitrile. The low pH ensures both molecules remain fully protonated, preventing peak tailing.

-

Detection: Set the UV detector to λ = 280 nm. Causality: The aromatic phenolic ring shared by both NALT and L-Tyrosine exhibits strong, specific UV absorbance at 280 nm, minimizing background noise from aliphatic plasma components.

-

Calibration: Generate a 6-point calibration curve (1 µM to 100 µM) using analytical standards. The inclusion of the internal standard (3-nitrotyrosine) corrects for any volume loss during the protein precipitation step, creating a self-validating quantitative system.

Figure 2: Standardized HPLC-UV workflow for quantifying NALT and L-Tyrosine in biological matrices.

Conclusion

C11H13NO4 (N-Acetyl-L-Tyrosine) represents a classic pharmacological trade-off. By masking the alpha-amino group, formulation scientists successfully engineered a highly soluble molecule essential for life-saving neonatal and adult parenteral nutrition[9][13]. However, the slow kinetics of hepatic deacetylation limit its efficacy as a highly bioavailable precursor to dopamine[2]. For drug development professionals, understanding this dichotomy is critical when selecting between L-Tyrosine and NALT for novel therapeutic or nutritional formulations.

References

-

PubChem. "N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310". National Institutes of Health (NIH).[Link]

-

Mind Lab Pro. "N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?". Mind Lab Pro.[Link]

-

Supplement Factory. "N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?". Supplement Factory UK.[Link]

-

PatSnap. "What is the mechanism of N-acetyl-L-tyrosine?". PatSnap Synapse.[Link]

-

National Institutes of Health. "N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays". PMC.[Link]

-

American Academy of Pediatrics. "Parenteral Nutrition". AAP Publications.[Link]

-

PubChem. "L-Tyrosine | C9H11NO3 | CID 6057". National Institutes of Health (NIH).[Link]

-

SigmaAldrich. "L-Tyrosine in Cell Culture". SigmaAldrich.cn.[Link]

-

CD Formulation. "N-Acetyl-L-Tyrosine". CD Formulation.[Link]

-

Fisher Scientific. "Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99%". FisherSci.[Link]

-

Chemistry Stack Exchange. "The Solubility of Tyrosine". StackExchange.[Link]

Sources

- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99%:Biochemical Reagents:Amino | Fisher Scientific [fishersci.ca]

- 8. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

- 9. N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 11. mindlabpro.com [mindlabpro.com]

- 12. supplementfactoryuk.com [supplementfactoryuk.com]

- 13. publications.aap.org [publications.aap.org]

The Nitration of Eugenol: Historical Paradigms, Mechanistic Pathways, and Modern Protocols

Executive Summary

Eugenol (4-allyl-2-methoxyphenol), the primary constituent of clove oil, is a highly versatile phenylpropanoid that serves as a foundational building block in organic synthesis and medicinal chemistry. The nitration of eugenol has been a subject of intense study since 1882, primarily because the introduction of a nitro group significantly alters the molecule's electronic landscape, unlocking potent pharmacological properties ranging from trypanosomicidal to antifungal activities[1][2][3].

However, the regioselectivity of this electrophilic aromatic substitution has historically been plagued by analytical misattributions. This whitepaper deconstructs the mechanistic pathways of eugenol nitration, resolves the long-standing "bismuth nitrate controversy" regarding 5-nitroeugenol vs. 6-nitroeugenol synthesis[1], and provides field-proven, self-validating experimental protocols for drug development professionals.

The Regioselectivity Paradigm and the Bismuth Nitrate Controversy

For decades, the literature maintained a dualistic view of eugenol nitration: traditional acid-catalyzed nitration (e.g., HNO3/H2SO4 ) yielded 6-nitroeugenol, while the use of the inorganic reagent bismuth nitrate pentahydrate ( Bi(NO3)3⋅5H2O ) purportedly reversed the regioselectivity to yield 5-nitroeugenol[1][4].

The Mechanistic Correction

Recent advanced Density Functional Theory (DFT) calculations and rigorous 1D/2D NMR analyses have definitively overturned this assumption. The regioselectivity of eugenol nitration is independent of the inorganic reagent used [1]. Direct nitration of eugenol consistently and exclusively yields 6-nitroeugenol .

The causality behind this lies in the thermodynamic equilibrium and the role of hydration water. In the presence of Bi(NO3)3⋅5H2O , hydration water plays a critical role in forming a Zundel cation ( H5O2+ ), which shifts the thermodynamic equilibrium entirely toward the C6 position[1][5]. The strongly activating hydroxyl (-OH) group at C1 dictates the ortho-para directing hierarchy, overpowering the methoxy (-OMe) and allyl groups, forcing the nitronium ion ( NO2+ ) to attack the C6 position[1].

Accessing the Elusive 5-Nitroeugenol

To synthesize 5-nitroeugenol, the directing power of the hydroxyl group must be temporarily masked. This requires a three-step protocol:

-

Acetylation: Converts the -OH group to an acetate (-OAc) group, reducing its electron-donating capacity.

-

Nitration: The synergistic electron-donating nature of the -OMe and allyl groups now governs the orientation, directing the NO2+ to the C5 position[1].

-

Solvolysis (Deprotection): Removes the acetate group to restore the hydroxyl, yielding pure 5-nitroeugenol.

Regioselectivity pathways in eugenol nitration.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that build in their own validation steps. Below are the optimized methodologies for synthesizing both isomers.

Protocol A: Direct Nitration to 6-Nitroeugenol (Solid-State Equivalent Method)

Traditional liquid acid nitration often leads to over-oxidation and poor yields. The use of NH4NO3 and KHSO4 provides a mild, heterogeneous alternative that generates HNO3 in situ at low, controlled concentrations[6][7].

Causality of Reagents:

-

NH4NO3 / KHSO4 : Acts as a solid HNO3 equivalent, preventing the runaway exothermic oxidation typical of fuming nitric acid[6].

-

Wet Silica ( SiO2 ): Provides a high-surface-area heterogeneous matrix that stabilizes the nitronium ion intermediate, drastically improving the kinetic rate of substitution[6].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 g (6.10 mmol) of pure eugenol in 25 mL of anhydrous dichloromethane ( CH2Cl2 ) in a round-bottom flask[6].

-

Catalyst Matrix Addition: Add 4.5 g (33 mmol) of KHSO4 , 3.0 g of NH4NO3 (or NaNO3 ), and 3.5 g of wet silica (50% w/w)[6].

-

Reaction: Stir the heterogeneous mixture continuously at room temperature.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography using a CH2Cl2 : n-hexane (1:3) mobile phase. The disappearance of the eugenol spot validates the completion of the electrophilic substitution (typically ~4 hours)[6].

-

Workup: Filter the mixture through a fresh silica plug to remove inorganic salts. Wash the solid cake with excess CH2Cl2 .

-

Isolation: Evaporate the solvent under reduced pressure to yield 6-nitroeugenol as a reddish-yellow oil.

Solid-state equivalent nitration workflow using NH4NO3/KHSO4.

Protocol B: Three-Step Synthesis of 5-Nitroeugenol

To achieve true 5-nitroeugenol, the recalcitrant nature of acetyleugenol nitration must be managed[1].

-

Protection: React eugenol with acetic anhydride and pyridine to yield acetyleugenol. Validate via the disappearance of the broad -OH stretch (~3400 cm⁻¹) in FTIR.

-

Nitration: Treat acetyleugenol with a strictly temperature-controlled mixture of HNO3/H2SO4 at 0°C. The steric bulk and electron-withdrawing nature of the -OAc group force the NO2+ to attack C5[1].

-

Deprotection: Subject the isolated 5-nitro-acetyleugenol to mild basic solvolysis (e.g., K2CO3 in methanol) to restore the phenolic hydroxyl.

-

Validation (NMR): Confirm the structure via ¹H NMR. In 5-nitroeugenol, aromatic hydrogens H-3 and H-6 will appear as distinct singlets (para-position to each other), confirming the nitro group is at C5[1].

Quantitative Data & Yield Analysis

The table below synthesizes the reaction conditions, target isomers, and expected yields based on modern analytical verification. Note that historical claims of high-yield 5-nitroeugenol via direct nitration have been reclassified as 6-nitroeugenol[1][7].

| Nitrating System | Substrate | Validated Isomer | Typical Yield | Mechanistic Note |

| HNO3 / H2SO4 (Dilute) | Eugenol | 6-Nitroeugenol | 47% - 55% | Direct electrophilic aromatic substitution; prone to oxidation[1][6]. |

| Bi(NO3)3⋅5H2O | Eugenol | 6-Nitroeugenol | Variable | Hydration water shifts Zundel cation equilibrium to C6[1][5]. |

| NH4NO3 / KHSO4 / Silica | Eugenol | 6-Nitroeugenol | ~86% | Heterogeneous solid HNO3 equivalent; kinetically favorable[6][7]. |

| HNO3 / H2SO4 | Acetyleugenol | 5-Nitro-acetyleugenol | 18% - 43% | OMe/Allyl synergism overcomes OAc directing effect[1]. |

Pharmacological Implications in Drug Development

The addition of a nitro group to the eugenol scaffold dramatically enhances its lipophilicity and electron-accepting capabilities, making it a privileged scaffold for infectious disease drug discovery.

-

Trypanosomicidal Activity: Nitroeugenol serves as a precursor for metronidazole hybrids synthesized via CuAAC (click chemistry). These hybrids exhibit profound in vitro and in vivo antiparasitic effects against Trypanosoma cruzi by attenuating cellular parasitism and oxidative stress in infected cardiomyocytes, without inducing hepatotoxicity[2].

-

Antifungal Activity: Nitroeugenol-based glucosides (specifically 4-nitrobenzamide derivatives) have demonstrated high-affinity binding to the active site of squalene epoxidase in Candida species. This inhibits ergosterol biosynthesis, yielding potent selectivity indexes against C. tropicalis and C. krusei[3][8]. Furthermore, the highest electronic attraction of the hydroxyl group in nitroeugenols enhances nucleophilic reactions with fungal membrane double bonds, drastically lowering IC₅₀ values compared to unmodified eugenol[9].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, activity, and docking studies of eugenol-based glucosides as new agents against Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. scribd.com [scribd.com]

- 8. Synthesis, activity, and docking studies of eugenol-based glucosides as new agents against Candida sp. [repositorio.ufop.br]

- 9. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea [mdpi.com]

Theoretical Properties and Synthetic Methodologies of 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene: A Technical Guide

Executive Summary

1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene—commonly referred to in literature as 5-nitromethyleugenol or 1-allyl-4,5-dimethoxy-2-nitrobenzene—is a highly functionalized phenylpropanoid derivative[1]. Synthesized via the regioselective nitration of methyleugenol, this compound serves as a critical intermediate in organic synthesis and pharmaceutical development. This whitepaper provides an in-depth analysis of its theoretical properties, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield isolation.

Theoretical and Physicochemical Properties

The molecular architecture of 1,2-dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene features an electron-rich aromatic core modulated by a strongly electron-withdrawing nitro group. The strategic positioning of the nitro group adjacent to the allyl moiety significantly alters the molecule's dipole moment, lipophilicity, and downstream reactivity.

Understanding these theoretical properties is paramount for predicting its behavior in both biological assays and subsequent synthetic transformations (e.g., reduction to an amine or oxidative cleavage of the alkene).

Quantitative Data Summary

The following table synthesizes the computed and theoretical physicochemical descriptors of the compound[1][2]:

| Property | Value |

| IUPAC Name | 1,2-Dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene |

| Common Synonyms | 5-Nitromethyleugenol; 1-Allyl-4,5-dimethoxy-2-nitrobenzene |

| CAS Registry Number | 76936-55-5 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| Theoretical LogP | 3.92 – 4.30 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (TPSA) | 64.3 Ų |

| Heavy Atom Count | 16 |

Mechanistic Pathways & Reactivity

The synthesis of 1,2-dimethoxy-4-nitro-5-(prop-2-en-1-yl)benzene relies on the of methyleugenol[3]. As an Application Scientist, it is critical to understand the causality of this regioselectivity rather than merely observing the outcome.

Electronic and Steric Causality: Methyleugenol possesses two strongly electron-donating methoxy groups (-OCH₃) at positions 1 and 2, and a weakly electron-donating allyl group at position 4. The methoxy groups are ortho/para directors. When the nitronium ion (NO₂⁺) attacks the ring, it faces a choice between the available unsubstituted positions. Position 5 is para to the 2-methoxy group and ortho to the allyl group. Because the synergistic electron-donating effects strongly activate position 5, and because it presents significantly less steric hindrance compared to the highly crowded position 3, the sigma complex (Wheland intermediate) forms almost exclusively at C5[4]. This dictates the high-yield formation of the 5-nitro derivative.

Electrophilic Aromatic Substitution (EAS) pathway for methyleugenol nitration.

Experimental Protocol: Regioselective Nitration

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal check to verify success before proceeding[4].

Reagents Required

-

Methyleugenol (Starting Material)

-

Nitric Acid (HNO₃, 65-70%)

-

Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Substrate Preparation: Dissolve 10 mmol of methyleugenol in 20 mL of DCM in a round-bottom flask.

-

Causality: DCM acts as an inert, non-polar solvent that stabilizes the organic substrate while remaining immiscible with the aqueous acid waste during workup.

-

-

Temperature Equilibration: Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.

-